molecular formula C21H29N5O2 B6108234 [6-(3-Hydroxypiperidin-1-yl)pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone

[6-(3-Hydroxypiperidin-1-yl)pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone

Cat. No.: B6108234
M. Wt: 383.5 g/mol
InChI Key: PXIXBEWRKOHTPV-UHFFFAOYSA-N
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Description

[6-(3-Hydroxypiperidin-1-yl)pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a piperidine ring, and a pyrazole moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of [6-(3-Hydroxypiperidin-1-yl)pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone typically involves several steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the pyridine and piperidine intermediates, which are then coupled through a series of reactions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency and scalability while maintaining the quality of the final product.

Chemical Reactions Analysis

[6-(3-Hydroxypiperidin-1-yl)pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine-functionalized products

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme interactions and cellular pathways. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets .

In industry, [6-(3-Hydroxypiperidin-1-yl)pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone is utilized in the development of new materials and as a catalyst in various chemical processes. Its versatility and reactivity make it a valuable tool for researchers and industrial chemists alike.

Mechanism of Action

The mechanism of action of [6-(3-Hydroxypiperidin-1-yl)pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways .

For instance, in biological systems, the compound may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s potential therapeutic effects and applications.

Comparison with Similar Compounds

When compared to similar compounds, [6-(3-Hydroxypiperidin-1-yl)pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone stands out due to its unique combination of functional groups and structural features. Similar compounds, such as dichloroanilines and cetylpyridinium chloride, may share some chemical properties but differ significantly in their reactivity and applications .

The presence of both piperidine and pyrazole rings in the compound’s structure provides it with distinct chemical and biological properties, making it a versatile and valuable compound for various research and industrial applications.

Properties

IUPAC Name

[6-(3-hydroxypiperidin-1-yl)pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c27-19-3-1-10-25(16-19)20-5-4-18(15-22-20)21(28)24-12-6-17(7-13-24)8-14-26-11-2-9-23-26/h2,4-5,9,11,15,17,19,27H,1,3,6-8,10,12-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIXBEWRKOHTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)C(=O)N3CCC(CC3)CCN4C=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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